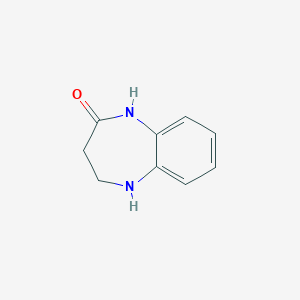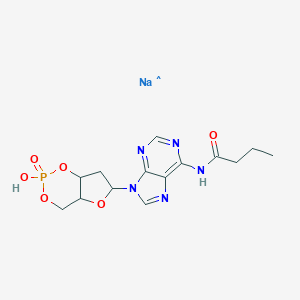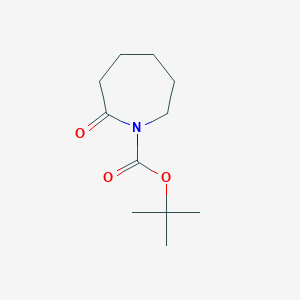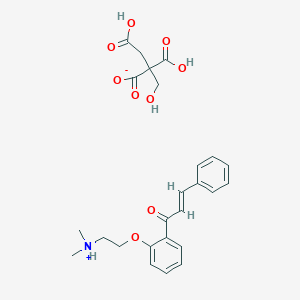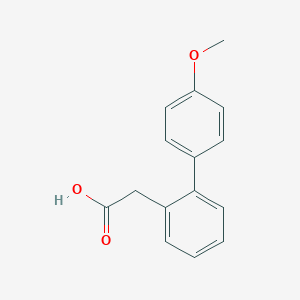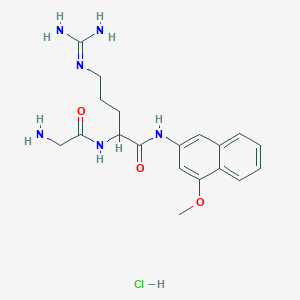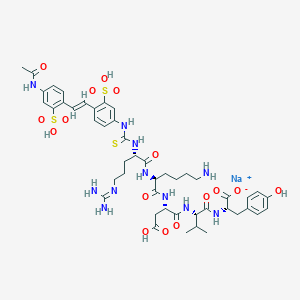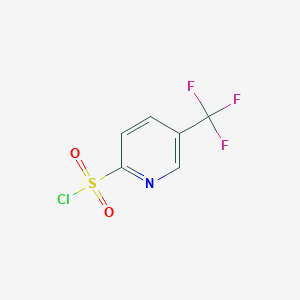
5-(trifluoromethyl)pyridine-2-sulfonyl Chloride
Übersicht
Beschreibung
5-(trifluoromethyl)pyridine-2-sulfonyl Chloride is a chemical compound with the molecular formula C6H3ClF3NO2S . It is used in the synthesis of various agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride involves several steps. One method involves the conversion of pyridinethiol into the corresponding sulfonyl chloride using the method of Fors, et al . Another method involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF in the final synthesis step .Molecular Structure Analysis
The molecular structure of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride consists of a pyridine ring with a trifluoromethyl group at the 5-position and a sulfonyl chloride group at the 2-position .Chemical Reactions Analysis
The chemical reactions involving 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride are complex and varied. For instance, it can be used to synthesize 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
5-(trifluoromethyl)pyridine-2-sulfonyl Chloride has a density of 1.6±0.1 g/cm3, a boiling point of 277.7±40.0 °C at 760 mmHg, and a flash point of 121.7±27.3 °C . It has a molar refractivity of 43.2±0.4 cm3, and a molar volume of 152.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Use in FDA-Approved Drugs
The trifluoromethyl group, which is present in “5-(trifluoromethyl)pyridine-2-sulfonyl Chloride”, is a common feature in many FDA-approved drugs . The unique properties of the trifluoromethyl group contribute to the pharmacological activities of these drugs .
Use in Agrochemicals
Trifluoromethylpyridine derivatives, such as “5-(trifluoromethyl)pyridine-2-sulfonyl Chloride”, are widely used in the agrochemical industry . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
3. Use in Pharmaceuticals and Veterinary Products Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
4. Use in the Synthesis of Active Ingredients “5-(trifluoromethyl)pyridine-2-sulfonyl Chloride” can be used in the synthesis of active ingredients in agrochemical and pharmaceutical products .
5. Use in the Production of Crop-Protection Products 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which can be derived from “5-(trifluoromethyl)pyridine-2-sulfonyl Chloride”, is used in the production of several crop-protection products .
6. Use in the Development of Fluorinated Organic Chemicals The trifluoromethyl group in “5-(trifluoromethyl)pyridine-2-sulfonyl Chloride” contributes to the development of fluorinated organic chemicals, which have many applications in the agrochemical, pharmaceutical, and functional materials fields .
Zukünftige Richtungen
The major use of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride will be discovered in the future .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIFFPWOMKLYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471797 | |
| Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
CAS RN |
174485-72-4 | |
| Record name | 5-(Trifluoromethyl)-2-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174485-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinesulfonyl chloride, 5-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

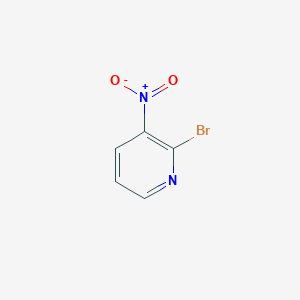
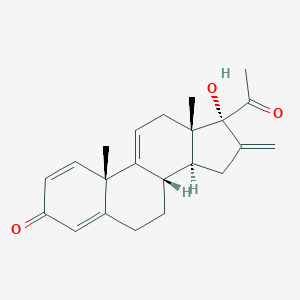
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)

![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)
